molecular formula C9H3F14NO2 B1222694 N-Methyl-bis-heptafluorobutyramide CAS No. 73980-71-9

N-Methyl-bis-heptafluorobutyramide

Cat. No.: B1222694
CAS No.: 73980-71-9
M. Wt: 423.1 g/mol
InChI Key: BCQYNSPESDDJBZ-UHFFFAOYSA-N
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Safety and Hazards

N-Methyl-bis-heptafluorobutyramide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Future Directions

Although the synthesis and characterization of N-Methyl-bis-heptafluorobutyramide have been extensively studied, there are still areas for improvement and future directions. Acylation with fluorinated bisacylamides is recommended for alcohols, primary and secondary amines as well as for thiols under mild, neutral conditions .

Mechanism of Action

Target of Action

N-Methyl-bis-heptafluorobutyramide (MBHFBA) is primarily used as an acylation reagent . Its primary targets are molecules with functional groups such as amines, alcohols, and thiols . These functional groups are present in a wide range of biological molecules, including proteins and metabolites, which play crucial roles in various biochemical processes.

Mode of Action

MBHFBA interacts with its targets through acylation, a process that involves the transfer of an acyl group from the reagent to the target molecule . This interaction results in the formation of a neutral butyramide , which can improve the stability of the target compounds by protecting unstable groups . It may also confer volatility on substances such as carbohydrates or amino acids, which have so many polar groups that they are non-volatile and normally decompose on heating .

Biochemical Pathways

The exact biochemical pathways affected by MBHFBA depend on the specific targets it interacts with. For instance, it can affect protein function by modifying the chemical properties of amino acids, or influence metabolic pathways by altering the stability and reactivity of metabolites .

Pharmacokinetics

Its impact on bioavailability would depend on the specific properties of the target compounds and the biochemical context in which it is used .

Result of Action

The molecular and cellular effects of MBHFBA’s action depend on the specific targets it interacts with. By acylating target molecules, MBHFBA can alter their chemical properties, potentially affecting their stability, reactivity, and interactions with other molecules . This can lead to changes in cellular processes and biochemical pathways .

Action Environment

The action, efficacy, and stability of MBHFBA can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate and extent of acylation reactions . Additionally, the presence of other molecules can influence the selectivity and efficiency of MBHFBA’s interactions with its targets .

Biochemical Analysis

Biochemical Properties

N-Methyl-bis-heptafluorobutyramide plays a crucial role in biochemical reactions, particularly in the derivatization of amines, alcohols, and thiols. It forms neutral butyramide derivatives, which are more stable and detectable at very low levels using electron capture detection (ECD) . This compound interacts with various enzymes and proteins, facilitating the separation and analysis of biomolecules that would otherwise be challenging to analyze due to their instability or non-volatility .

Cellular Effects

This compound has been observed to influence cellular processes by stabilizing and protecting biomolecules during analytical procedures. While specific studies on its direct effects on cell signaling pathways, gene expression, and cellular metabolism are limited, its role in enhancing the stability and detectability of biomolecules indirectly supports cellular function by enabling more accurate biochemical analyses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through acylation reactions. It binds to amines, alcohols, and thiols, forming stable butyramide derivatives. This binding interaction protects the biomolecules from degradation and enhances their volatility, making them suitable for GC/MS analysis . The compound’s ability to form stable derivatives is particularly beneficial for the analysis of polar compounds that are prone to decomposition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability over time, maintaining its effectiveness in derivatization reactions. The compound’s stability ensures consistent results in biochemical analyses, even over extended periods. It is essential to store the compound properly to prevent degradation and maintain its reactivity .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. As with any chemical reagent, it is crucial to determine the appropriate dosage to avoid potential toxic or adverse effects. High doses of the compound may lead to toxicity, emphasizing the need for careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the derivatization of biomolecules. It interacts with enzymes and cofactors that facilitate the acylation of amines, alcohols, and thiols. This interaction enhances the detectability and stability of the biomolecules, allowing for more accurate analysis of metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for derivatization reactions. Proper distribution within the cellular environment is crucial for the compound’s effectiveness in biochemical analyses .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function in derivatization reactions, ensuring that the compound interacts with the appropriate biomolecules within the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-bis-heptafluorobutyramide is synthesized through the acylation of N-methylamine with heptafluorobutyric anhydride. The reaction typically occurs under mild, non-acidic conditions to prevent the decomposition of sensitive groups .

Industrial Production Methods: Industrial production of this compound involves the large-scale acylation of N-methylamine with heptafluorobutyric anhydride. The process is optimized to ensure high yields and purity, often exceeding 96% .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-bis-heptafluorobutyramide primarily undergoes acylation reactions. It reacts with amines, alcohols, and thiols to form neutral butyramide derivatives .

Common Reagents and Conditions:

    Reagents: Heptafluorobutyric anhydride, N-methylamine.

    Conditions: Mild, non-acidic conditions to prevent decomposition.

Major Products: The major products of these reactions are neutral butyramide derivatives, which are more stable and volatile, making them suitable for gas chromatographic analysis .

Comparison with Similar Compounds

  • N-Methyl-bis-trifluoroacetamide
  • N-Methyl-N-trimethylsilyl-trifluoroacetamide
  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide

Comparison: N-Methyl-bis-heptafluorobutyramide is unique due to its ability to confer volatility on substances with many polar groups, which are typically non-volatile and decompose on heating. This makes it particularly useful for the analysis of very volatile substances, unlike its similar counterparts.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQYNSPESDDJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F14NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344572
Record name N-Methyl-bis-heptafluorobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73980-71-9
Record name N-Methyl-bis-heptafluorobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-bis-heptafluorobutyramide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is derivatization necessary for analyzing catecholamines using GC-MS, and what advantages does MBHFBA offer?

A1: Catecholamines, like dopamine and norepinephrine, are polar and thermolabile compounds. This makes them difficult to analyze directly using GC-MS, which requires volatile and thermally stable analytes. Derivatization chemically modifies these compounds, making them suitable for GC-MS by increasing their volatility and thermal stability.

  • Improved Sensitivity: The MBHFBA derivative enhances the detectability of catecholamines by GC-MS, allowing for analysis of trace amounts in complex biological samples. []
  • Selective Derivatization: MBHFBA reacts preferentially with certain functional groups, enabling selective derivatization of catecholamines even in the presence of other compounds. This simplifies sample preparation and improves the accuracy of analysis. []
  • Chromatographic Properties: The MBHFBA derivative improves the separation of different catecholamines on the GC column, leading to better resolution and more accurate quantification. []

Q2: What specific analytical methods utilize MBHFBA for catecholamine analysis?

A2: One study employed MBHFBA in a two-step derivatization method for analyzing monoamine neurotransmitters, including catecholamines, in zebrafish. [] This method likely involved a combination of derivatization reagents to target different functional groups on the target molecules. While the specific details of the procedure in zebrafish weren't provided in the abstract, this highlights the applicability of MBHFBA in studying neurochemical processes in various model organisms.

Q3: What are the limitations of using MBHFBA for catecholamine analysis?

A3: While the provided abstracts do not explicitly mention limitations, it's important to consider potential drawbacks:

  • Optimization: Achieving optimal derivatization with MBHFBA often requires careful optimization of reaction conditions, such as temperature, time, and reagent concentration. [] This optimization is crucial to minimize side reactions and ensure reproducibility.

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